![molecular formula C18H15F3N4O2S B13407250 {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 909676-21-7](/img/structure/B13407250.png)
{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, the oxadiazole ring, and the piperidine ring, followed by their subsequent coupling with the trifluoromethylpyridine moiety.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the reductive amination of 1,5-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Amines and hydrazines from the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is explored for its use in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mécanisme D'action
The mechanism of action of {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit similar pharmacological properties.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain oxadiazole rings and are used as antimicrobial agents.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are used in various medicinal applications.
Uniqueness
The uniqueness of {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone lies in its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
909676-21-7 |
|---|---|
Formule moléculaire |
C18H15F3N4O2S |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)14-2-1-12(9-22-14)17(26)25-6-3-11(4-7-25)16-23-15(24-27-16)13-5-8-28-10-13/h1-2,5,8-11H,3-4,6-7H2 |
Clé InChI |
QIOSEFIZDLXOCR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=NC(=NO2)C3=CSC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


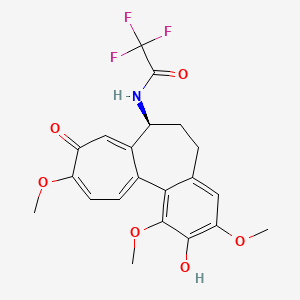
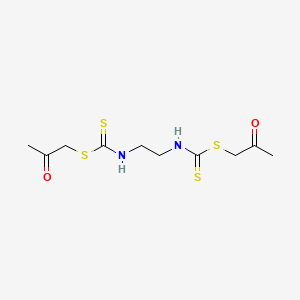
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
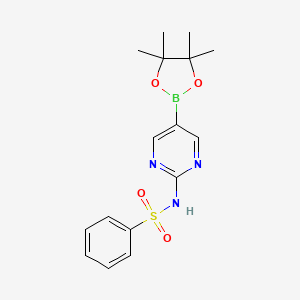


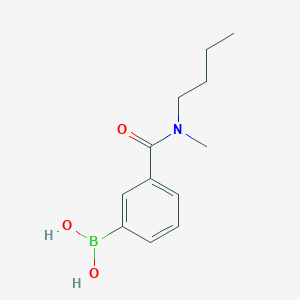
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
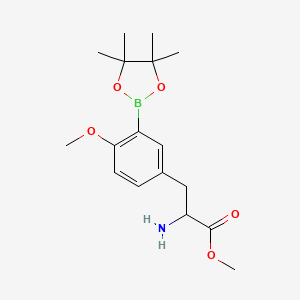
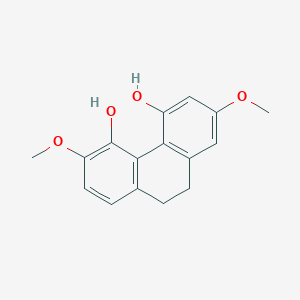

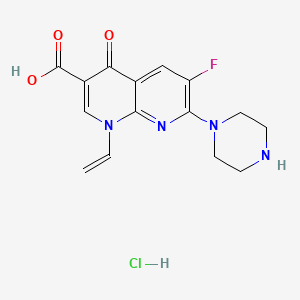
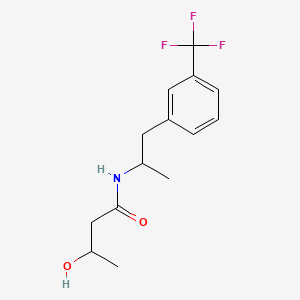
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
